molecular formula C20H16N4O4S B4059340 3-(3-acetylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

3-(3-acetylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B4059340
M. Wt: 408.4 g/mol
InChI Key: QIKOEKIHLGTVFS-NVMNQCDNSA-N
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Description

3-(3-acetylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a useful research compound. Its molecular formula is C20H16N4O4S and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.08922618 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformation

The synthesis of related triazine derivatives involves cyclic transformations and reactions with different reagents to obtain novel compounds with potential for further chemical or biological applications. For instance, the synthesis of 1,3,5-triazine derivatives, which involves transformations such as nitrous deamination to produce known triazine derivatives, showcases the chemical versatility of these compounds [F. Chau et al., 1997]. Such chemical transformations highlight the potential for creating a variety of derivatives with differing properties and applications.

Biological Activity

A notable area of application for triazine derivatives is in the evaluation of their biological activity, particularly as antitumor agents. The triazine ring is a significant structural motif in azanucleosides, which have seen their efficiency improved in antitumor research. Novel triazine derivatives containing thiazole or benzothiazole rings have been designed, synthesized, and screened for antitumor activity, showing promise in this field [L. Yurttaş et al., 2017]. The discovery of compounds with selective profiles and higher apoptotic cell levels further underscores the potential of these compounds in cancer therapy.

Antimicrobial Applications

The antimicrobial potential of triazine derivatives has been explored, with some compounds being screened for activity against various bacterial and fungal strains. This research identifies triazine derivatives as potential leads for developing new antimicrobial agents, showcasing their importance in addressing drug resistance and the need for new therapeutic options [W. R. Abdel-Monem, 2010].

Molecular Structure Analysis

The study of the molecular structure of triazine derivatives, including their crystallography and polymorphism, provides insights into their chemical behavior and potential applications. The analysis of polymorphs and their stability, packing efficiency, and lattice energy contributes to the understanding of these compounds at the molecular level, which is crucial for their application in material science and pharmaceutical development [M. Jotani et al., 2018].

Properties

IUPAC Name

(7Z)-3-(3-acetylphenyl)-7-[(4-nitrophenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-13(25)15-3-2-4-17(10-15)22-11-21-20-23(12-22)19(26)18(29-20)9-14-5-7-16(8-6-14)24(27)28/h2-10H,11-12H2,1H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKOEKIHLGTVFS-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-acetylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
3-(3-acetylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
3-(3-acetylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 4
Reactant of Route 4
3-(3-acetylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 5
3-(3-acetylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 6
3-(3-acetylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.